(S)-Methyl 2-amino-2-phenylacetate

Chiral purity Enantiomeric excess Quality control

Sourcing racemic or incorrectly configured phenylglycine derivatives compromises stereoselective pharmaceutical synthesis. (S)-Methyl 2-amino-2-phenylacetate (CAS 37760-98-8) delivers the exact (S)-configuration required for enzymatic β-lactam antibiotic coupling and asymmetric transformations. • Enzymatic coupling with 6-APA via penicillin G acylase yields ampicillin with correct (S)-stereochemistry; avoids inactive (R)-diastereomer formation. • Methyl ester form offers superior organic solvent solubility versus the free carboxylic acid, enabling direct use in peptide coupling and resolution workflows. • ≥97% purity supports reliable diastereoselectivity in chiral auxiliary applications including aldol reactions and alkylations. Available in research to multi-gram quantities with documented certificate of analysis.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 37760-98-8
Cat. No. B1586789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-2-phenylacetate
CAS37760-98-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)N
InChIInChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m0/s1
InChIKeyBHFLUDRTVIDDOR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Value of (S)-Methyl 2-amino-2-phenylacetate in Chiral Synthesis


(S)-Methyl 2-amino-2-phenylacetate (CAS 37760-98-8), also known as L-phenylglycine methyl ester, is an enantiomerically pure α-amino acid ester that serves as a cornerstone chiral building block for pharmaceutical synthesis and asymmetric catalysis [1]. With the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, this compound features a phenyl group directly attached to the chiral α-carbon, providing both aromatic functionality and a well-defined stereogenic center [2]. Its (S)-absolute configuration is critical for downstream applications in β-lactam antibiotic synthesis (e.g., ampicillin and cephalexin), antiplatelet drug intermediates (e.g., clopidogrel-related compounds), and as a chiral auxiliary in peptide synthesis [3].

Risks of Using Alternative Forms of (S)-Methyl 2-amino-2-phenylacetate


While phenylglycine derivatives are available in multiple forms, substituting (S)-methyl 2-amino-2-phenylacetate with the racemic methyl 2-amino-2-phenylacetate (CAS 26682-99-5), the (R)-enantiomer (CAS 24461-61-8), or the free carboxylic acid (S)-2-amino-2-phenylacetic acid (CAS 2935-35-5) introduces significant risks in stereoselective applications . In pharmaceutical synthesis, the (S)-enantiomer is often the biologically active or required stereoisomer; the (R)-enantiomer or racemic mixtures can lead to different pharmacological properties, regulatory non-compliance, or failed analytical specifications . For enzymatic processes such as lipase-catalyzed resolutions or penicillin G acylase-mediated couplings, the stereochemical identity of the substrate directly determines reaction efficiency and product enantiopurity [1]. The methyl ester form offers distinct advantages over the free acid in terms of solubility in organic solvents and as a reactive handle for peptide coupling and other transformations .

Comparative Evidence for (S)-Methyl 2-amino-2-phenylacetate


Purity Benchmark: Single Enantiomer vs. Racemic Mixture

Commercially available (S)-methyl 2-amino-2-phenylacetate is consistently supplied with a purity of ≥97% (HPLC) . In contrast, the racemic methyl 2-amino-2-phenylacetate (CAS 26682-99-5) is typically offered at a purity of 98% . The critical differentiator is not the chemical purity, but the enantiomeric purity. The (S)-enantiomer is manufactured and certified as a single enantiomer, whereas the racemic mixture contains an equimolar mixture of (S)- and (R)-enantiomers, rendering it unsuitable for stereoselective applications. The specific optical rotation for the (S)-enantiomer (free base) is reported as +131° to +137° (c=1, MeOH) .

Chiral purity Enantiomeric excess Quality control

Enantioselective Enzymatic Hydrolysis to D-Phenylglycine

In a study by Lou et al. (2006), immobilized Candida antarctica lipase B (Novozym 435) catalyzed the enantioselective hydrolysis of racemic D,L-phenylglycine methyl ester [1]. The enzyme exhibited high enantioselectivity (E = 43) and yielded D-phenylglycine with an enantiomeric excess (ee) of 93.8% at 53.0% substrate conversion [2]. Under optimized conditions (20% v/v BMIM·BF4 ionic liquid co-solvent, pH 8.0, 25–30 °C), the initial rate reached 2.64 mM/min [3]. The (S)-enantiomer remains unhydrolyzed under these conditions, allowing for its recovery or further conversion.

Biocatalysis Enzymatic resolution Chiral building block

Lipase-Catalyzed Ammonolysis to D-Phenylglycine Amide

Du et al. (2003) demonstrated that lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester using ammonium carbamate as the acyl acceptor, in the presence of 1 mM benzaldehyde or 0.6 mM chloropyridoxal as a racemization catalyst, achieved 80% substrate conversion with an enantiomeric excess of the product D-phenylglycine amide of 95% at 20 °C after 7 hours [1]. This dynamic kinetic resolution (DKR) process highlights the utility of the (S)-enantiomer as a substrate for generating highly enantioenriched products.

Enzymatic ammonolysis Dynamic kinetic resolution Amino acid amides

Chiral Building Block for β-Lactam Antibiotic Synthesis

(S)-Phenylglycine methyl ester, often used as its hydrochloride salt (CAS 15028-39-4), is a key intermediate in the enzymatic synthesis of ampicillin and cephalexin . Penicillin G acylase (PGA) catalyzes the coupling of 6-aminopenicillanic acid (6-APA) with (S)-phenylglycine methyl ester to form ampicillin [1]. The (S)-stereochemistry is essential for the antibacterial activity of the resulting β-lactam antibiotics. The methyl ester form is preferred over the free acid due to its enhanced reactivity and solubility in organic media .

β-Lactam antibiotics Ampicillin Cephalexin

Applications of (S)-Methyl 2-amino-2-phenylacetate


Enantiopure β-Lactam Antibiotic Synthesis

(S)-Methyl 2-amino-2-phenylacetate serves as the chiral side chain precursor for semi-synthetic penicillins and cephalosporins [1]. Enzymatic coupling with 6-APA using penicillin G acylase yields ampicillin with the correct (S)-stereochemistry at the side chain . The use of enantiomerically pure (S)-ester ensures high diastereoselectivity and avoids the formation of the inactive (R)-diastereomer.

Enzymatic Resolution of D-Phenylglycine Derivatives

Racemic phenylglycine methyl ester can be resolved using lipases (e.g., Novozym 435) to yield enantiopure D-phenylglycine or D-phenylglycine amide with high ee (>93%) [1]. The (S)-enantiomer remains unreacted under these conditions, allowing for its recovery or further conversion. This method is scalable and environmentally benign compared to traditional chemical resolutions.

Chiral Building Block for Peptides and Asymmetric Catalysis

As an enantiomerically pure α-amino acid ester, (S)-methyl 2-amino-2-phenylacetate is employed as a chiral auxiliary in asymmetric synthesis and as a building block for peptide mimetics [1]. Its phenyl group provides a rigid, sterically demanding environment that can influence stereoselectivity in aldol reactions, alkylations, and other transformations.

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